![molecular formula C20H20N2O6S B2499637 Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 864860-63-9](/img/structure/B2499637.png)
Ethyl 2-(3,4,5-trimethoxybenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related thiazole derivatives involves various strategies, such as the reaction of thioamide with chloroacetoacetate , the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives , and the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with amino compounds . These methods typically yield high-potential pharmaceutical compounds with good process yields, indicating the efficiency and applicability of these synthetic routes.
Molecular Structure Analysis
The molecular structures of thiazole derivatives are characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction . Density functional theory (DFT) is often employed to optimize the molecular geometry and to compare theoretical calculations with experimental data . The presence of hydrogen bonding sites and the molecular electrostatic potential (MEP) maps are crucial for understanding the reactivity and interaction of these molecules .
Chemical Reactions Analysis
Thiazole derivatives exhibit a range of reactivities, such as the formation of nucleophilic carbenes upon thermolysis , the synthesis of fused thiophene derivatives , and the creation of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These reactions are influenced by the presence of substituents on the thiazole ring and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structures. The intermolecular interactions, such as hydrogen bonding and C–H⋯π interactions, play a significant role in stabilizing the crystal structures of these compounds . The band gap energy, which is indicative of the electronic properties, can be calculated using theoretical methods . These properties are essential for the development of pharmaceutical agents with desired efficacy and safety profiles .
Scientific Research Applications
Synthesis and Biological Evaluation
- Piperidine Substituted Benzothiazole Derivatives : A study involved the reaction of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine, leading to compounds showing antibacterial and antifungal activities. The photoluminescence spectra of these compounds were also explored, indicating their potential optical properties (Shafi, Rajesh, & Senthilkumar, 2021).
Chemical Synthesis and Applications
- β-Resorcylic Ester Derivatives : Ethyl 4-hydroxy-2,3-dimethylbenzoate and related compounds were synthesized through a regiospecific deoxygenation process. These processes highlight the synthetic versatility and potential for generating complex molecules from simpler precursors (Bartlett, Holker, O'brien, & Simpson, 1983).
Anticancer Activity
- Novel Heterocycles for Anticancer Activity : Utilizing thiophene incorporated thioureido substituent as precursors, novel heterocycles were synthesized and evaluated for their in vitro anticancer activity against colon cancer cell lines, showing potent activity for certain compounds (Abdel-Motaal, Alanzy, & Asem, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
ethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-5-28-19(24)11-6-7-13-16(10-11)29-20(21-13)22-18(23)12-8-14(25-2)17(27-4)15(9-12)26-3/h6-10H,5H2,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPRUTQQUAHFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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